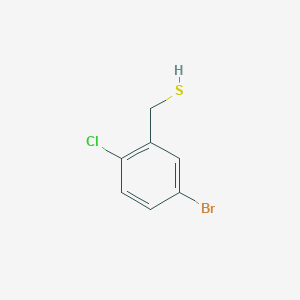
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is a chemical compound with a complex structure that includes an amino group, a chloro substituent, and two different alkyl groups attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino-substituted benzene is chlorinated to introduce the chloro substituent at the desired position.
Amidation: The chlorinated amino benzene is then reacted with cyclopropylmethylamine and isopropylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can result in hydroxyl or alkoxy-substituted benzamides.
科学的研究の応用
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropylmethyl and isopropyl groups contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 2-Amino-3-chloro-N-methylbenzamide
- 2-Amino-3-chloro-N-ethylbenzamide
- 2-Amino-3-chloro-N-propylbenzamide
Uniqueness
Compared to similar compounds, 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is unique due to the presence of both cyclopropylmethyl and isopropyl groups. These groups enhance its chemical stability and potentially its biological activity, making it a compound of significant interest in various research fields.
特性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
2-amino-3-chloro-N-(cyclopropylmethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19ClN2O/c1-9(2)17(8-10-6-7-10)14(18)11-4-3-5-12(15)13(11)16/h3-5,9-10H,6-8,16H2,1-2H3 |
InChIキー |
HRWKEGDXBRBMBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1CC1)C(=O)C2=C(C(=CC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
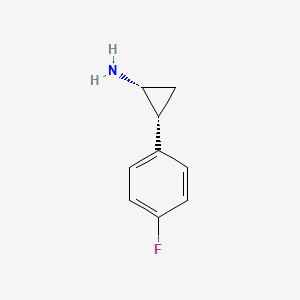
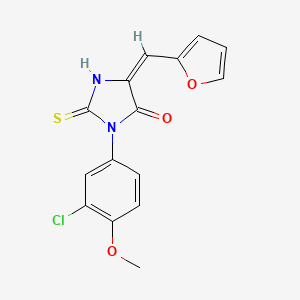
![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
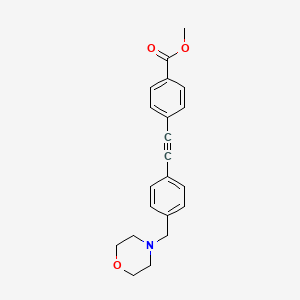
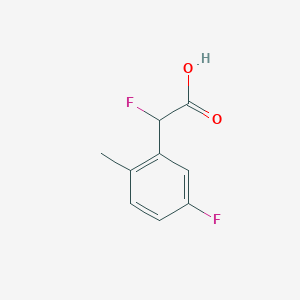
![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
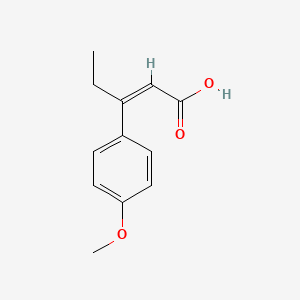
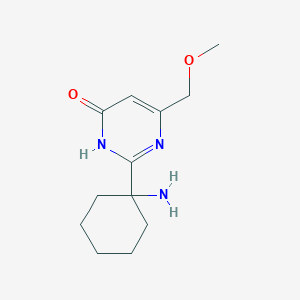
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)
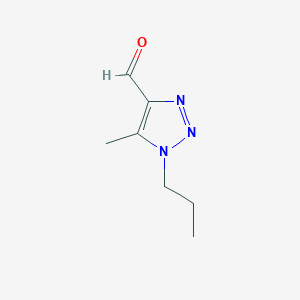
![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
